molecular formula C₁₉H₂₂N₂O₂ B022110 Cupreidine CAS No. 70877-75-7

Cupreidine

Cat. No.: B022110
CAS No.: 70877-75-7
M. Wt: 310.4 g/mol
InChI Key: VJFMSYZSFUWQPZ-WXPXUSHHSA-N
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Description

Cupreidine is a non-natural demethylated derivative of quinidine, a cinchona alkaloid. Cinchona alkaloids, including quinine, quinidine, cinchonidine, and cinchonine, have revolutionized asymmetric catalysis due to their privileged structures. This compound, with its unique structural features, has found extensive utility in various chemical reactions, particularly in asymmetric organocatalysis .

Mechanism of Action

Target of Action

Cupreidine, a non-natural demethylated structure of quinine and quinidine, is a member of the cinchona alkaloids . The primary targets of this compound are the functional groups within these catalysts, which are highly pre-organized . These functional groups can both coordinate to, and activate the components of a reaction in a well-defined manner .

Mode of Action

This compound operates as a bifunctional catalyst, offering an alternative to the more commonly used thiourea systems . Due to the different spacing between the functional groups, this compound can control enantioselectivity where other organocatalysts have failed . It has been demonstrated to be suited to a wide range of reaction processes, often with very good enantioinduction .

Biochemical Pathways

This compound and its derivatives have been shown to facilitate a broad range of chemistries . The review of its use in asymmetric organocatalysis over the last five years shows the diversity of reactions that these systems can control . The reactions include the Morita–Baylis–Hillman process, asymmetric 1,2-additions, conjugate additions, a cyclopropanation, (ep)oxidations, α-functionalisation processes, cycloadditions, domino processes and finally miscellaneous reactions .

Pharmacokinetics

The ability to easily derivatise these catalyst systems in a bespoke fashion in order to optimize their stereoselective behaviour has seen their utility burgeon dramatically over the last decade .

Result of Action

The result of this compound’s action is the facilitation of a stereocontrolled process . The use of this compound derivatives in the addition of nitroalkanes to carbonyl compounds was first demonstrated by Deng and co-workers . In this study, catalysts substituted with benzyl at the 9-OH position gave the best results .

Action Environment

It is known that this compound and its derivatives have been demonstrated to be suited to a wide range of reaction processes, often with very good enantioinduction . This suggests that the action environment may be quite diverse.

Biochemical Analysis

Biochemical Properties

Cupreidine plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the enzyme nitromethane, where it acts as a catalyst in the addition of nitroalkanes to carbonyl compounds . This interaction is crucial for the enantioselective synthesis of various organic compounds. Additionally, this compound interacts with electrophilic and hydrogen bonding agents, such as p-toluene sulfonic acid and water, which influence its spectral characteristics and catalytic activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with the quinuclidine nitrogen in its structure leads to electron transfer processes that can impact cellular signaling . Furthermore, this compound’s ability to form complexes with water and other molecules can affect cellular hydration and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the excited-state proton transfer from the 6’-OH group to the quinuclidine nitrogen, which leads to the formation of an anionic chromophore . This process is essential for this compound’s catalytic activity and its ability to facilitate various biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound’s photophysical properties are influenced by the solvent environment, with different effects observed in protic and nonprotic polar solvents . Over time, this compound may undergo degradation, which can impact its catalytic efficiency and overall activity in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to facilitate enantioselective reactions without significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to maximize its catalytic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. One of the key pathways includes the Morita–Baylis–Hillman process, where this compound acts as a catalyst in the addition of nitroalkanes to carbonyl compounds . This pathway is crucial for the synthesis of enantioselective organic compounds and highlights this compound’s role in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. For example, this compound’s interaction with water and other molecules can affect its distribution and catalytic activity in different cellular environments .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various subcellular structures, including the cytoplasm and mitochondria, where it exerts its catalytic effects . This localization is essential for its activity and function in biochemical reactions.

Preparation Methods

Cupreidine can be synthesized from quinidine through a demethylation process. The synthetic route typically involves the use of reagents such as boron tribromide or other demethylating agents under controlled conditions. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, minimize waste, and enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Cupreidine is known to undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as nitroalkanes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cupreidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cupreidine is often compared with other cinchona alkaloid derivatives, such as:

    Quinine: A natural cinchona alkaloid with similar structural features but different functional groups.

    Quinidine: The parent compound of this compound, used in various asymmetric catalytic reactions.

    Cinchonidine: Another cinchona alkaloid with applications in asymmetric synthesis.

    Cinchonine: Similar to cinchonidine but with different stereochemistry.

What sets this compound apart is its unique structural modification, which allows it to control enantioselectivity in reactions where other organocatalysts may fail. This makes it a valuable addition to the toolkit of chemists developing asymmetric methodologies .

Properties

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-WXPXUSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318424
Record name Cupreidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70877-75-7
Record name Cupreidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70877-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cupreidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupreidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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